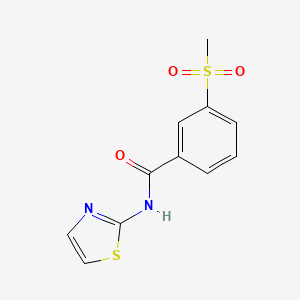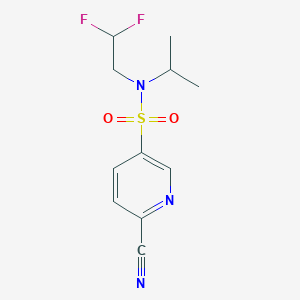amino}acetic acid CAS No. 1909318-57-5](/img/structure/B2886061.png)
2-{[(Tert-butoxy)carbonyl](3-methoxyphenyl)amino}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(Tert-butoxy)carbonylamino}acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations
Méthodes De Préparation
The synthesis of 2-{(Tert-butoxy)carbonylamino}acetic acid typically involves the protection of the amine group with the Boc group. One common method is to react the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but it often involves stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Analyse Des Réactions Chimiques
2-{(Tert-butoxy)carbonylamino}acetic acid can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Substitution Reactions: The Boc group can be selectively removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. This deprotection step is crucial for further functionalization of the amine group.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Applications De Recherche Scientifique
2-{(Tert-butoxy)carbonylamino}acetic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of peptides and other amino acid derivatives.
Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including as inhibitors or modulators of specific biological pathways.
Material Science: It can be used in the development of novel materials with specific properties, such as ionic liquids derived from Boc-protected amino acids.
Mécanisme D'action
The mechanism of action of 2-{(Tert-butoxy)carbonylamino}acetic acid primarily involves the protection and deprotection of the amine group. The Boc group protects the amine from unwanted reactions during synthesis and can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical transformations . This protection-deprotection strategy is widely used in organic synthesis to control the reactivity of amines.
Comparaison Avec Des Composés Similaires
2-{(Tert-butoxy)carbonylamino}acetic acid can be compared with other Boc-protected amino acids and derivatives:
(2S)-2-{[(Tert-butoxy)carbonyl]amino}-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid: This compound also features a Boc-protected amine and is used in similar synthetic applications.
(Tert-butoxy)carbonyl L-His (Trt)-Aib-OH: Another Boc-protected amino acid derivative used in peptide synthesis.
These compounds share the common feature of the Boc protecting group, which provides stability and selectivity during chemical reactions. the specific structure and functional groups of each compound determine their unique reactivity and applications.
Propriétés
IUPAC Name |
2-[3-methoxy-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15(9-12(16)17)10-6-5-7-11(8-10)19-4/h5-8H,9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMBKCKNYVKCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(thiophen-2-yl)acetate](/img/structure/B2885980.png)
![n-({4h,6h,7h-Pyrano[4,3-d][1,3]thiazol-2-yl}methyl)prop-2-enamide](/img/structure/B2885982.png)

![methyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2885986.png)

![N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2885988.png)

![2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2885991.png)
![2-propynyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B2885992.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzenesulfonamide](/img/structure/B2885993.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2885995.png)
![2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2885996.png)

![{5-chloro-3H-imidazo[4,5-b]pyridin-2-yl}methanol](/img/structure/B2885998.png)
